molecular formula C11H10N2O3 B2571926 1-(5-nitro-1H-indol-3-yl)propan-1-one CAS No. 312591-46-1

1-(5-nitro-1H-indol-3-yl)propan-1-one

Cat. No.: B2571926
CAS No.: 312591-46-1
M. Wt: 218.212
InChI Key: WDSXPRGHVIEVDF-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-indol-3-yl)propan-1-one ( 312591-46-1) is a nitro-substituted indole derivative with the molecular formula C 11 H 10 N 2 O 3 and a molecular weight of 218.21 g/mol [ ]. This chemical compound is characterized by predicted physical properties including a boiling point of 432.8±25.0 °C and a density of 1.349±0.06 g/cm 3 [ ]. The compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research, particularly for the synthesis of more complex heterocyclic systems [ ]. Researchers utilize this and related nitroindole derivatives as key precursors in the exploration of novel pharmacologically active compounds [ ]. The indole scaffold is a privileged structure in drug discovery, and the presence of the nitro group at the 5-position offers a versatile handle for further chemical modification through reduction to amines or participation in various ring-forming reactions [ ]. The compound must be stored according to safety guidelines, and handling should occur only in well-ventilated laboratories with appropriate personal protective equipment [ ]. This product is supplied for Research Use Only (RUO) and is not classified as a pharmaceutical, diagnostic, or therapeutic agent.

Properties

IUPAC Name

1-(5-nitro-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXPRGHVIEVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 5 Nitro 1h Indol 3 Yl Propan 1 One

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-(5-nitro-1H-indol-3-yl)propan-1-one suggests that the most direct approach involves the formation of the carbon-carbon bond at the C3 position of the indole (B1671886) nucleus. This disconnection points to a Friedel-Crafts acylation reaction as a primary synthetic strategy.

The key precursors identified through this analysis are:

5-nitro-1H-indole: This is the core heterocyclic structure, providing the indole nucleus with the deactivating nitro group at the 5-position.

Propanoyl chloride or Propanoic anhydride: These reagents serve as the source for the propanoyl group that is to be introduced at the C3 position.

An alternative multi-step approach could involve the initial functionalization of the C3 position with a group that can be later converted to a propanoyl group. For instance, a Vilsmeier-Haack reaction would introduce a formyl group, which could then be subjected to a Grignard reaction with an ethyl magnesium halide, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Interactive Data Table: Key Precursors and Their Roles
PrecursorChemical StructureRole in Synthesis
5-nitro-1H-indoleC₈H₆N₂O₂Indole core structure
Propanoyl chlorideC₃H₅ClOAcylating agent in Friedel-Crafts reaction
Propanoic anhydrideC₆H₁₀O₃Alternative acylating agent
5-nitro-1H-indole-3-carbaldehydeC₉H₆N₂O₃Intermediate in a multi-step synthesis

Established Synthetic Routes for 1-(5-nitro-1H-indol-3-yl)propan-1-one

Direct Synthesis Approaches and Catalytic Methods

The most direct synthetic route to 1-(5-nitro-1H-indol-3-yl)propan-1-one is the Friedel-Crafts acylation of 5-nitro-1H-indole. sigmaaldrich.comorganic-chemistry.orgresearchgate.netyoutube.comnih.govlibretexts.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (propanoyl chloride or propanoic anhydride). sigmaaldrich.comorganic-chemistry.orgresearchgate.netyoutube.comnih.govlibretexts.org The reaction proceeds by the generation of a highly electrophilic acylium ion, which then attacks the electron-rich C3 position of the indole ring.

However, the presence of the strongly electron-withdrawing nitro group at the 5-position deactivates the indole ring towards electrophilic substitution. libretexts.org This deactivation presents a significant challenge for the Friedel-Crafts acylation, potentially requiring harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) which may lead to lower yields and the formation of byproducts.

Multi-step Synthetic Sequences and Intermediate Chemistry

Given the challenges associated with the direct Friedel-Crafts acylation of a deactivated substrate, multi-step synthetic sequences offer a viable alternative. One such pathway commences with the Vilsmeier-Haack reaction on 5-nitro-1H-indole. d-nb.infonih.gov This reaction, using a mixture of phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C3 position to yield 5-nitro-1H-indole-3-carbaldehyde. d-nb.infonih.gov

This intermediate aldehyde can then be converted to the target ketone through a two-step process:

Grignard Reaction: Reaction of 5-nitro-1H-indole-3-carbaldehyde with an ethylmagnesium halide (e.g., ethylmagnesium bromide) would yield a secondary alcohol, 1-(5-nitro-1H-indol-3-yl)propan-1-ol.

Oxidation: Subsequent oxidation of the secondary alcohol using a suitable oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would furnish the desired product, 1-(5-nitro-1H-indol-3-yl)propan-1-one.

Optimization Strategies for Reaction Yield and Purity in Laboratory Synthesis

Optimizing the synthesis of 1-(5-nitro-1H-indol-3-yl)propan-1-one, particularly via the challenging Friedel-Crafts route, would involve a systematic variation of several reaction parameters:

Catalyst Selection: While aluminum chloride is a common choice, other Lewis acids of varying strengths, such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃), could be explored to find a balance between reactivity and selectivity.

Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are often used for Friedel-Crafts reactions.

Temperature Control: Careful control of the reaction temperature is crucial. Lower temperatures may help to minimize side reactions and improve selectivity, although they may also slow down the rate of the desired reaction.

Stoichiometry: The molar ratio of the reactants (5-nitroindole, acylating agent, and Lewis acid) should be carefully optimized. In Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone. organic-chemistry.org

Purification Techniques: Purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and any byproducts. Recrystallization could be employed for further purification.

Mechanistic Investigations of Crucial Synthetic Steps

The mechanism of the Friedel-Crafts acylation, the most direct proposed route, begins with the reaction between the acylating agent (propanoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comyoutube.com This interaction generates a highly reactive acylium ion, which is stabilized by resonance.

The electron-rich C3 position of the 5-nitroindole (B16589) then acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The aromaticity of the indole ring is temporarily disrupted in this intermediate.

In the final step, a weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, 1-(5-nitro-1H-indol-3-yl)propan-1-one, complexed with the Lewis acid. An aqueous workup is then required to liberate the final product.

Chemical Reactivity and Derivatization Potential of 1-(5-nitro-1H-indol-3-yl)propan-1-one

The chemical reactivity of 1-(5-nitro-1H-indol-3-yl)propan-1-one is dictated by the interplay of its functional groups: the nitro-substituted indole ring, the propanoyl side chain, and the N-H group of the indole nucleus.

The electron-withdrawing nature of the nitro group and the acyl group at the C3 position makes the indole ring electron-deficient. This reduced nucleophilicity makes further electrophilic substitution on the aromatic ring challenging. Conversely, this electron deficiency can render the ring susceptible to nucleophilic aromatic substitution under specific conditions.

The functional groups present in the molecule offer several avenues for derivatization:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride and HCl, or catalytic hydrogenation. This transformation would yield 1-(5-amino-1H-indol-3-yl)propan-1-one, a versatile intermediate for the synthesis of a wide range of further derivatives, including amides, sulfonamides, and diazo compounds.

Reactions of the Carbonyl Group: The ketone of the propanoyl side chain can undergo a variety of classical carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also serve as an electrophilic site for the addition of organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols.

N-Functionalization of the Indole Ring: The nitrogen atom of the indole ring can be alkylated or acylated. For example, reaction with an alkyl halide in the presence of a base would lead to N-alkylation.

Alpha-Functionalization of the Ketone: The α-protons of the propanoyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

Interactive Data Table: Compound Names Mentioned
Compound NameMolecular FormulaRole/Significance
1-(5-nitro-1H-indol-3-yl)propan-1-oneC₁₁H₁₀N₂O₃Target compound of the article
5-nitro-1H-indoleC₈H₆N₂O₂Key precursor
Propanoyl chlorideC₃H₅ClOAcylating agent
Propanoic anhydrideC₆H₁₀O₃Acylating agent
Aluminum chlorideAlCl₃Lewis acid catalyst
5-nitro-1H-indole-3-carbaldehydeC₉H₆N₂O₃Intermediate in multi-step synthesis
1-(5-nitro-1H-indol-3-yl)propan-1-olC₁₁H₁₂N₂O₃Intermediate in multi-step synthesis
1-(5-amino-1H-indol-3-yl)propan-1-oneC₁₁H₁₂N₂ODerivatization product

Functional Group Interconversions on the Propan-1-one Moiety

The propan-1-one side chain at the C-3 position of the indole ring is a key site for functional group interconversions. The carbonyl group can undergo a range of standard chemical transformations to introduce new functionalities and expand the molecular diversity of the scaffold.

Detailed Research Findings:

Reduction to Secondary Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(5-nitro-1H-indol-3-yl)propan-1-ol. This transformation is typically achieved using hydride-based reducing agents. For instance, the reduction of related isatin (B1672199) derivatives (which contain a ketone within a cyclic system) to indoles has been successfully performed using mixed borohydride systems like ZrCl₄/NaBH₄, highlighting the compatibility of such reagents with the nitroindole core. researchgate.net

Reductive Amination: The carbonyl group can be converted into an amine through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with ammonia, a primary, or a secondary amine, followed by in-situ reduction. This method provides a direct route to various N-substituted 3-(1-aminopropyl)-5-nitro-1H-indoles.

Wittig Reaction: The Wittig reaction offers a pathway to convert the propan-1-one group into an alkene. By reacting the ketone with a phosphorus ylide (e.g., Ph₃P=CH₂), the carbonyl oxygen is replaced with a carbon-carbon double bond, yielding 3-(1-propen-2-yl)-5-nitro-1H-indole derivatives.

Conversion to Oximes and Hydrazones: Condensation of the ketone with hydroxylamine (B1172632) or hydrazine (B178648) derivatives provides access to the corresponding oximes and hydrazones. These functional groups can serve as intermediates for further transformations, such as the Beckmann rearrangement of the oxime.

The following table summarizes potential functional group interconversions on the propan-1-one moiety.

TransformationReagent(s)Product Class
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Reductive AminationR₂NH, NaBH₃CNTertiary Amine
Wittig OlefinationPh₃P=CHRAlkene
Oxime FormationNH₂OH·HClOxime

Chemical Modifications at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring possesses an acidic proton and is a common site for chemical modification. Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of a wide array of substituents.

Detailed Research Findings:

N-Alkylation: The N-H proton can be abstracted by bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generating an indolide anion that readily reacts with alkylating agents. The N-alkylation of 5-nitroindole is a well-documented process used in the synthesis of various derivatives. researchgate.netd-nb.info For example, reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or propargyl bromide lead to the corresponding N-alkylated products. d-nb.infogoogle.com The N-benzylation of 5-nitroindole has been explicitly reported. google.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This modification can influence the electronic properties of the indole ring and serve as a protective group.

N-Sulfonylation: The indole nitrogen can be functionalized with sulfonyl groups by reacting the parent indole with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This transformation yields N-sulfonylindoles, which are valuable intermediates in organic synthesis.

The table below illustrates common modifications at the indole N-1 position.

ModificationReagent(s)Product ClassReference
N-AlkylationRX (e.g., CH₃I, BnBr), Base (e.g., NaH)N-Alkyl-5-nitroindoles researchgate.netgoogle.com
N-PropargylationPropargyl bromide, BaseN-Propargyl-5-nitroindoles d-nb.info
N-AcylationRCOCl or (RCO)₂O, BaseN-Acyl-5-nitroindoles
N-SulfonylationRSO₂Cl, BaseN-Sulfonyl-5-nitroindoles

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring System

The indole nucleus has a complex reactivity pattern towards aromatic substitution, which is heavily influenced by the existing substituents.

Detailed Research Findings:

Electrophilic Aromatic Substitution (EAS): The indole ring is inherently electron-rich and favors electrophilic attack. niscpr.res.in However, in 1-(5-nitro-1H-indol-3-yl)propan-1-one, the ring is significantly deactivated by two powerful electron-withdrawing groups: the propionyl group at C-3 and the nitro group at C-5. Furthermore, the preferred site for electrophilic attack (C-3) is blocked. niscpr.res.in Consequently, further electrophilic substitution on this substrate is expected to be challenging and require harsh reaction conditions. masterorganicchemistry.comlibretexts.org Research on related 3-acyl-5-hydroxy-2-methylindoles has shown that nitration can occur at the C-4 or C-6 positions. niscpr.res.in For the title compound, any potential electrophilic attack would likely be directed to the C-4, C-6, or C-7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group at the C-5 position makes the benzene (B151609) portion of the indole ring electron-deficient and thus susceptible to nucleophilic aromatic substitution. wikipedia.orglibretexts.org This type of reaction typically requires a leaving group (like a halide) at a position ortho or para to the nitro group. numberanalytics.com While the parent compound lacks a conventional leaving group, the nitro group itself can sometimes be displaced, or it can activate adjacent positions (C-4 and C-6) towards nucleophilic attack by sufficiently strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgnih.gov Studies on 2-iodo-3-nitroindole have demonstrated that the nitro group effectively activates the C-2 position for SNAr with amines. researchgate.net Another study reported a nucleophilic substitution product resulting from the reaction of 5-nitroindole, indicating the feasibility of such transformations on this core structure. d-nb.info

A summary of potential aromatic substitution reactions is provided in the table below.

Reaction TypePotential Position(s)Reagent(s)CommentsReference
Electrophilic Substitution (e.g., Nitration)C-4, C-6, C-7HNO₃/H₂SO₄Reaction is difficult due to strong deactivation by C-3 acyl and C-5 nitro groups. niscpr.res.in
Nucleophilic Substitution (SNAr)C-4, C-6Strong Nucleophiles (e.g., RONa, R₂NLi)Activated by the C-5 nitro group. May require a leaving group or harsh conditions. d-nb.infowikipedia.orgresearchgate.net

Structure Activity Relationship Sar Studies of 1 5 Nitro 1h Indol 3 Yl Propan 1 One and Its Analogues

Influence of Indole (B1671886) Nitrogen Substitution on Biological Activities

The substitution at the indole nitrogen (N-1 position) has been identified as a critical determinant of the biological activity of 1-(5-nitro-1H-indol-3-yl)propan-1-one analogs. The introduction of various substituents at this position can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Studies have shown that N-alkylation can lead to a diverse range of biological responses. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. However, the size and nature of the alkyl chain are crucial. Bulky alkyl groups may introduce steric hindrance, negatively affecting the binding of the molecule to its biological target.

N-acylation represents another important modification. The introduction of an acyl group can influence the electronic properties of the indole ring and provide an additional point of interaction with the target protein. The nature of the acyl group, whether it is a simple acetyl group or a more complex aroyl group, can fine-tune the biological activity.

A study on pyrrolidine-substituted 5-nitroindole (B16589) derivatives highlighted the importance of protecting the indole nitrogen for improved binding to G-quadruplex DNA, suggesting that substitution at the N-1 position is a key factor in the activity of this class of compounds mdpi.com.

Table 1: Hypothetical Influence of Indole Nitrogen Substitution on Biological Activity

N-1 SubstituentExpected Impact on LipophilicityPotential Influence on Biological Activity
-HLowerBaseline activity, potential for hydrogen bonding
-CH₃HigherIncreased cell permeability, potential for steric interactions
-COCH₃ModerateAltered electronic properties, potential for hydrogen bond acceptance
-PhenylSignificantly HigherPotential for π-stacking interactions, increased steric bulk

Role of the Nitro Group Position and Electronic Nature in Efficacy and Selectivity

The position of the nitro group on the indole ring is a pivotal factor that dictates the electronic properties of the molecule and, consequently, its biological efficacy and selectivity. The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution within the indole scaffold, affecting its ability to interact with biological targets.

While the parent compound features a nitro group at the 5-position, theoretical and experimental studies on related nitro-aromatic compounds suggest that altering this position to the 4-, 6-, or 7-position would lead to distinct biological profiles. For example, a study on the mutagenic activities of nitro derivatives of various heterocyclic compounds, including indole, found that the position of the nitro group had a profound effect. Specifically, nitro groups at the C5 or C6 positions of indole generally resulted in measurable mutagenic activity, whereas those at the C4 or C7 positions were only weakly or non-mutagenic. This highlights the critical role of the nitro group's location in determining the biological outcome.

The electronic nature of the nitro group imparts a significant dipole moment to the molecule and can participate in hydrogen bonding and other electrostatic interactions with the target protein. The positioning of this group, therefore, determines the directionality and strength of these interactions. A study on nitro-substituted chalcones demonstrated that the position of the nitro group was crucial for their anti-inflammatory and vasorelaxant activities, with different positional isomers exhibiting distinct pharmacological profiles benthamscience.com. This principle can be extrapolated to the 1-(nitro-1H-indol-3-yl)propan-1-one series, where the precise location of the nitro group would be expected to fine-tune the molecule's interaction with its specific biological target, thereby influencing both its potency and selectivity.

Table 2: Hypothetical Impact of Nitro Group Position on Biological Activity

Nitro Group PositionPredicted Electron Withdrawing Effect on Indole RingPotential Impact on Biological Activity
4-NitroStrongMay alter binding mode and selectivity due to proximity to the pyrrole ring.
5-NitroStrongEstablished activity profile, serves as a reference point.
6-NitroStrongLikely to exhibit a different activity and selectivity profile compared to the 5-nitro isomer.
7-NitroStrongMay lead to reduced activity or a different target profile due to steric hindrance with the indole nitrogen.

Impact of the Propan-1-one Side Chain Modifications on Pharmacological Response

Modifications to the propan-1-one side chain at the 3-position of the indole ring offer another avenue to modulate the pharmacological response of this class of compounds. This side chain can be altered in terms of its length, rigidity, and the presence of functional groups, all of which can influence ligand-target interactions.

Altering the length of the alkyl chain, for instance, from a propyl to an ethyl or butyl chain, can affect how the molecule fits into the binding pocket of its target. A shorter chain might not be able to reach key interaction points, while a longer chain could introduce unfavorable steric clashes.

Introducing rigidity into the side chain, for example, by incorporating a double bond or a cyclic moiety, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, leading to an increase in potency. Conversely, if flexibility is required for binding, such modifications could be detrimental.

The introduction of different functional groups on the side chain can also lead to new interactions with the target. For example, adding a hydroxyl group could introduce a new hydrogen bonding opportunity, while a basic amine could form a salt bridge. These modifications can significantly alter the binding affinity and selectivity of the compound.

While specific studies on the propan-1-one side chain modifications of 1-(5-nitro-1H-indol-3-yl)propan-1-one are limited in the public domain, the principles of medicinal chemistry suggest that this part of the molecule is a key area for optimization.

Table 3: Hypothetical Effects of Propan-1-one Side Chain Modifications

ModificationPotential Effect on ConformationPossible Impact on Pharmacological Response
Chain Length Variation (e.g., ethanone, butanone)Alters reach within binding pocketMay increase or decrease potency depending on target topology.
Introduction of Unsaturation (e.g., propen-1-one)Increased rigidityMay enhance potency if the rigid conformation is bioactive.
Addition of a Hydroxyl GroupIntroduces a polar groupPotential for new hydrogen bond interactions, altering solubility and binding.
Incorporation of a Phenyl RingIncreased bulk and rigidityPotential for new hydrophobic or π-stacking interactions.

Pharmacophore Modeling and Ligand-Target Interaction Hypotheses

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 1-(5-nitro-1H-indol-3-yl)propan-1-one series, a hypothetical pharmacophore model can be constructed based on the key structural elements believed to be crucial for activity.

A plausible pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The oxygen atom of the carbonyl group in the propan-1-one side chain.

A hydrogen bond donor/acceptor: The NH group of the indole ring (in unsubstituted analogs).

An aromatic ring feature: The indole nucleus itself.

A nitro group feature: Representing the electron-withdrawing and potential hydrogen bonding capabilities of the nitro group.

A hydrophobic feature: Associated with the alkyl part of the propan-1-one side chain.

The spatial arrangement of these features is critical for effective binding to a biological target. Ligand-target interaction hypotheses can be formulated based on this pharmacophore. For instance, it can be hypothesized that the indole ring engages in hydrophobic or π-stacking interactions within a binding pocket, while the carbonyl oxygen and the nitro group form key hydrogen bonds with specific amino acid residues. The N-1 substituent on the indole ring could be positioned to interact with a specific sub-pocket of the target, influencing both affinity and selectivity.

Molecular docking studies on related indole derivatives have shown that the indole scaffold can fit into hydrophobic pockets of various enzymes, with the substituents at the 3- and 5-positions making specific interactions with the surrounding amino acids. For example, in a study of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives, molecular docking revealed interactions with the active site of microbial enzymes through hydrogen bonds and pi-stacked interactions mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

For the 1-(5-nitro-1H-indol-3-yl)propan-1-one series, a QSAR study would involve calculating a variety of molecular descriptors for a set of analogs with known biological activities. These descriptors can be categorized as:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which would be heavily influenced by the nitro group and other substituents.

Steric descriptors: Including molecular volume, surface area, and specific shape indices, which would be affected by the size of the N-1 substituent and modifications to the side chain.

Hydrophobic descriptors: Like the partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions with the target.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms can be used to build a predictive model.

Theoretical and Computational Investigations on 1 5 Nitro 1h Indol 3 Yl Propan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to analyze the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. For 1-(5-nitro-1H-indol-3-yl)propan-1-one, the electron-withdrawing nitro group (-NO2) is expected to significantly influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to show strong negative potential, whereas the hydrogen atom attached to the indole (B1671886) nitrogen would likely exhibit a positive potential.

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For 1-(5-nitro-1H-indol-3-yl)propan-1-one, the first step would be the identification of potential biological targets. Based on the activities of similar indole-based compounds, potential targets could include enzymes such as kinases, xanthine (B1682287) oxidase, or microbial enzymes. nih.govfrontiersin.org The docking process would involve computationally placing the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. Studies on related indole derivatives have explored their potential as antimicrobial or anticancer agents by docking them against targets like UDP-N-acetylmuramate-L-alanine ligase or human lanosterol (B1674476) 14α-demethylase. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer insights into the stability of this interaction and any conformational changes that may occur in both the ligand and the protein upon binding.

An MD simulation of the 1-(5-nitro-1H-indol-3-yl)propan-1-one-target complex would involve simulating the movements and interactions of all atoms in a solvated environment for a specific duration (typically nanoseconds). Key analyses would include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such simulations are crucial for validating the docking results and ensuring that the predicted binding mode is stable under physiological conditions.

Computational Predictions of Ligand-Target Interactions and Receptor Binding Modes

A detailed analysis of the results from docking and MD simulations allows for the precise prediction of the interactions that stabilize the ligand within the receptor's binding site. These interactions are critical for understanding the basis of molecular recognition and for guiding further optimization of the ligand.

For 1-(5-nitro-1H-indol-3-yl)propan-1-one, specific interactions would be mapped out. These could include:

Hydrogen Bonds: The carbonyl group and the nitro group contain potential hydrogen bond acceptors, while the N-H group of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The indole ring system provides a large hydrophobic surface that can interact with nonpolar amino acid residues in the target's active site.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing the binding mode reveals which amino acid residues are key to the interaction and provides a structural hypothesis for the compound's biological activity.

Density Functional Theory (DFT) Applications in Reactivity and Electronic Properties

Density Functional Theory (DFT) is a highly accurate quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate various molecular properties and predict chemical reactivity.

Beyond HOMO-LUMO and MEP analysis, DFT can be used to calculate a range of "global reactivity descriptors" for 1-(5-nitro-1H-indol-3-yl)propan-1-one. These descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity. DFT is also instrumental in optimizing the molecule's three-dimensional geometry, calculating theoretical vibrational frequencies (for comparison with experimental IR and Raman spectra), and determining other electronic properties like dipole moment and polarizability, which are essential for understanding its behavior in various chemical environments.

Synthesis and Evaluation of Derivatives and Analogues of 1 5 Nitro 1h Indol 3 Yl Propan 1 One

Design Principles for Novel Analogues Based on SAR Data

The design of novel analogues of 1-(5-nitro-1H-indol-3-yl)propan-1-one is fundamentally guided by Structure-Activity Relationship (SAR) data derived from related chemical series. The core principle is to systematically modify different parts of the molecule—the indole (B1671886) scaffold, the nitro group, and the propanone side chain—to enhance potency, selectivity, and pharmacokinetic properties. nih.gov Analysis of the binding sites of target enzymes or receptors allows for the rational design of derivatives that can form more effective interactions. nih.gov

Key strategies often involve:

Modification of the Indole Core: Introducing substituents on the indole ring can modulate lipophilicity and electronic properties. For instance, adding electron-donating or withdrawing groups can influence the reactivity and binding affinity of the entire molecule.

Alteration of the Propanone Side Chain: The length and branching of the alkyl chain can impact how the molecule fits into a target's binding pocket. Replacing the ketone with other functional groups, such as amides or esters, can introduce new hydrogen bonding opportunities.

Substitution at the Indole Nitrogen (N1 position): Appending different groups at the N1 position can significantly alter the compound's lipophilicity and steric profile. This position is a common point for modification to improve properties like cell permeability and metabolic stability. mdpi.com

Bioisosteric Replacement of the Nitro Group: While the nitro group is often crucial for the biological activity of many compounds, it can sometimes be associated with toxicity. nih.gov Replacing it with other electron-withdrawing groups like a cyano or sulfonyl group can be explored to retain activity while potentially improving the safety profile.

Preliminary SAR studies on related indole derivatives suggest that bulky or lipophilic groups at certain positions can enhance activity, while the presence of hydrogen bond acceptors is also critical for target engagement. nih.gov By systematically synthesizing and testing analogues with variations at these key positions, a comprehensive SAR profile can be built, guiding the design of more effective compounds.

Synthetic Strategies for Targeted Derivative Libraries

The synthesis of derivative libraries of 1-(5-nitro-1H-indol-3-yl)propan-1-one originates from the versatile chemistry of the 5-nitro-1H-indole scaffold. A common and efficient starting point is the Vilsmeier-Haack reaction on 5-nitro-1H-indole, which installs a formyl group at the C3 position to yield 5-nitroindole-3-carboxaldehyde. d-nb.infonih.gov From this key intermediate, various synthetic routes can be employed.

Route A: Elaboration of the Propanone Side Chain

Grignard Reaction: The aldehyde intermediate can be treated with a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation (e.g., with pyridinium (B92312) chlorochromate, PCC) to form the desired 1-(5-nitro-1H-indol-3-yl)propan-1-one core structure.

Wittig Reaction: A Wittig reaction can be used to extend the carbon chain, followed by further functional group manipulations to create diverse side chains. For example, reaction with a phosphonium (B103445) ylide can introduce a double bond, which can then be reduced or functionalized. nih.gov

Route B: Derivatization of the Indole Nitrogen (N1)

N-Alkylation/N-Arylation: The N1 position of the 5-nitroindole (B16589) core can be readily functionalized via nucleophilic substitution reactions. d-nb.info Using various alkyl or aryl halides in the presence of a base (e.g., NaH, K₂CO₃) allows for the introduction of a wide array of substituents. This step can be performed either before or after the elaboration of the C3 side chain.

Route C: Modification of the Indole Ring

Palladium-Catalyzed Cross-Coupling: For derivatives modified at other positions of the indole ring, palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings can be employed, often requiring a pre-functionalized (e.g., halogenated) indole starting material.

A representative synthetic scheme starting from 5-nitro-1H-indole is outlined below:

StepReactionReagentsIntermediate/ProductReference
1Vilsmeier-Haack FormylationPOCl₃, DMF5-nitro-1H-indole-3-carbaldehyde nih.gov
2Grignard AdditionCH₃CH₂MgBr, THF1-(5-nitro-1H-indol-3-yl)propan-1-ol-
3OxidationPCC, DCM1-(5-nitro-1H-indol-3-yl)propan-1-one-
4N-Alkylation (example)Propargyl bromide, Base1-(5-nitro-1-(prop-2-yn-1-yl)-1H-indol-3-yl)propan-1-one d-nb.info

This table is interactive. Click on the headers to sort.

These strategies facilitate the creation of targeted libraries where specific regions of the molecule are systematically varied to explore the SAR. rsc.org

Comparative Biological Activity Assessment of Newly Synthesized Analogues

Once a library of derivatives is synthesized, a crucial step is the comparative assessment of their biological activity. This is typically performed using a panel of in vitro assays designed to measure efficacy against a specific biological target, such as an enzyme or a cancer cell line. rsc.org

For instance, if the target is a specific protein kinase, assays would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). When evaluating anticancer potential, the antiproliferative activity is often tested against various cancer cell lines, with GI₅₀ values (concentration for 50% growth inhibition) being a key metric. nih.gov

The data below illustrates a hypothetical comparative assessment of newly synthesized analogues against a cancer cell line, based on common findings in indole derivative research.

Compound IDModification from Parent CompoundTargetIC₅₀ (nM)Reference Principle
Parent1-(5-nitro-1H-indol-3-yl)propan-1-oneHeLa Cells5200-
Analogue 1N1-methylationHeLa Cells2100 rsc.org
Analogue 2N1-benzylationHeLa Cells850 nih.gov
Analogue 34-Fluoro substitution on indole ringHeLa Cells4500 nih.gov
Analogue 4Nitro group replaced with cyanoHeLa Cells>10000 nih.gov
Analogue 5Propanone replaced with N,N-dimethylpropanamideHeLa Cells7300 mdpi.com

This table is interactive. Data is hypothetical and for illustrative purposes.

From such a comparative analysis, initial SAR trends emerge. For example, the hypothetical data suggests that substitution at the N1 position, particularly with a bulky aromatic group (Analogue 2), significantly enhances potency. Conversely, replacing the essential nitro group (Analogue 4) leads to a loss of activity, highlighting its importance as a pharmacophore. nih.gov

Re-evaluation of SAR Based on Novel Derivative Research

The initial SAR hypotheses are refined and re-evaluated as data from new derivatives become available. This iterative process is central to medicinal chemistry, allowing for a more nuanced understanding of how specific structural features contribute to biological activity. nih.gov Findings from the first round of analogue testing often lead to new questions and the design of a second generation of compounds.

For example, if the initial screen (as in section 6.3) showed that N1-benzylation increased potency, the next library might explore various substituents on that benzyl (B1604629) group (e.g., methoxy, chloro, trifluoromethyl) to probe electronic and steric effects further. nih.gov If replacing the propanone ketone with an amide diminished activity, it might indicate that the ketone's ability to act as a hydrogen bond acceptor is critical.

This re-evaluation can be summarized as follows:

Confirmation of Key Pharmacophores: The consistent loss of activity upon modification of a particular functional group (like the 5-nitro group) confirms its status as an essential pharmacophore.

Identification of Tolerated and Favorable Modifications: The process identifies regions of the molecule where modifications are well-tolerated or lead to improved activity. For example, the N1 position might be identified as a vector for introducing groups that enhance cell permeability or target binding. mdpi.com

Discovery of "Activity Cliffs": Sometimes, a very minor structural change can lead to a dramatic loss or gain of activity. These "activity cliffs" are particularly informative for understanding the precise binding interactions with the target.

Quantitative Structure-Activity Relationship (QSAR): With sufficient data, computational QSAR models can be developed to correlate physicochemical properties (like lipophilicity, electronic charge distribution) with biological activity, enabling more predictive design of future analogues.

This refined SAR model provides a more detailed roadmap for the subsequent development of analogues with optimized properties.

Development of Potentially More Selective or Potent Analogues for Specific Biological Targets

The ultimate goal of analogue development is to produce compounds with high potency and selectivity for a specific biological target, minimizing off-target effects. Armed with a refined SAR model, researchers can focus on designing derivatives that are optimized for a particular purpose, such as inhibiting a specific enzyme implicated in a disease or targeting a unique feature of cancer cells. nih.gov

For example, if the 5-nitroindole scaffold is found to bind to the colchicine (B1669291) binding site of tubulin, analogues can be designed to maximize interactions within this specific pocket. rsc.org This might involve extending a side chain to reach a hydrophobic region of the pocket or introducing a group that can form a key hydrogen bond with a specific amino acid residue.

Another area of development is in prodrug design. For cancer therapy, a non-toxic prodrug can be designed to be selectively activated within the tumor environment. A lipophilic nitroaromatic compound, for instance, could be designed for activation by nitroreductase enzymes that are often overexpressed in hypoxic tumor cells. mdpi.com In this context, derivatives of 1-(5-nitro-1H-indol-3-yl)propan-1-one could be synthesized with varying lipophilicity to optimize diffusion into tumor tissues and subsequent activation, leading to a localized cytotoxic effect. mdpi.com This approach aims to create a highly potent and tumor-selective therapeutic agent.

The development process involves a continuous feedback loop of design, synthesis, and evaluation, progressively refining the molecular structure to achieve the desired biological profile for a specific therapeutic application.

Advanced Analytical Methodologies for Research on 1 5 Nitro 1h Indol 3 Yl Propan 1 One

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Settings (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 1-(5-nitro-1H-indol-3-yl)propan-1-one and for verifying its purity. Each technique offers unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for 1-(5-nitro-1H-indol-3-yl)propan-1-one is not widely published, the expected chemical shifts and coupling constants can be inferred from data on closely related 5-nitroindole (B16589) derivatives. nih.govrsc.org

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) and methyl protons of the propanone side chain, and the N-H proton of the indole. The positions of the aromatic protons would be influenced by the electron-withdrawing nitro group at the 5-position.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the propanone group, aromatic carbons of the indole ring (with shifts influenced by the nitro substituent), and the aliphatic carbons of the ethyl group. nih.govrsc.org For example, in the related compound 3-methyl-5-nitro-1H-indole, characteristic ¹³C NMR signals appear at δ 141.53, 139.34, 127.91, 124.72, 117.69, 116.45, 114.53, 110.96, and 9.58 ppm. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The compound 1-(5-nitro-1H-indol-3-yl)propan-1-one has a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol . chemicalbook.comguidechem.com Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts that could be observed. uni.lu

Table 1: Predicted Mass Spectrometry Data for 1-(5-nitro-1H-indol-3-yl)propan-1-one
Adductm/zPredicted CCS (Ų)
[M+H]⁺219.07642144.4
[M+Na]⁺241.05836153.0
[M-H]⁻217.06186147.2
[M+NH₄]⁺236.10296163.0

Data sourced from PubChemLite. uni.lu CCS: Collision Cross Section.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their characteristic vibration frequencies. For 1-(5-nitro-1H-indol-3-yl)propan-1-one, the IR spectrum would be expected to show absorption bands corresponding to:

N-H stretching of the indole ring.

C=O stretching of the ketone group.

N-O stretching of the nitro group.

C-H stretching from the aromatic and aliphatic parts of the molecule.

C=C stretching from the aromatic ring.

In related indole structures, IR spectroscopy has been used to identify key functional groups, such as the carbonyl group in 1-(2-Chloro-3-(p-tolylthio)-1H-indol-1-yl)ethan-1-one, which shows a characteristic band at 1720 cm⁻¹. rsc.org

Chromatographic Methods for Separation, Identification, and Quantification in Research Samples (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for separating 1-(5-nitro-1H-indol-3-yl)propan-1-one from reaction mixtures or biological matrices, as well as for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. A typical HPLC method for an indole derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. researchgate.net Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, which for indole derivatives is typically in the range of 220-350 nm. Preparative HPLC can be used for purification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the volatility of 1-(5-nitro-1H-indol-3-yl)propan-1-one may require derivatization, GC-MS provides detailed structural information through characteristic fragmentation patterns upon electron ionization (EI). For instance, the related compound 3-methyl-5-nitro-1H-indole shows a molecular ion peak (M+) at m/z 176 in GC-MS analysis. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for analyzing complex samples. It couples the separation capabilities of HPLC with the precise detection of tandem mass spectrometry. This method is particularly useful for quantifying low levels of the compound in research samples. After separation by LC, the parent ion corresponding to the compound is selected and fragmented to produce specific daughter ions, which are then detected. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces background interference.

Electrochemical and Other Advanced Detection Methods for Research Applications

Beyond standard spectroscopic and chromatographic methods, other advanced techniques can be applied to study the properties of 1-(5-nitro-1H-indol-3-yl)propan-1-one.

Electrochemical Methods , such as cyclic voltammetry, can be used to investigate the redox properties of the molecule. The presence of the electrochemically active nitro group and the indole nucleus suggests that the compound could undergo oxidation and reduction reactions. Studies on similar nitro-aromatic compounds have utilized cyclic voltammetry to determine their reduction potentials, providing insight into their electronic properties and potential for involvement in redox processes. beilstein-journals.org This information can be valuable in studies related to its mechanism of action or metabolic fate.

X-ray Crystallography provides the most definitive three-dimensional structural information. If a suitable single crystal of 1-(5-nitro-1H-indol-3-yl)propan-1-one can be grown, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. This technique has been extensively used to characterize the structures of complex indole derivatives, confirming their stereochemistry and intermolecular interactions. nih.govnih.govnih.gov

Validation of Analytical Methodologies for Reproducible and Reliable Research Outcomes

For any research findings to be considered robust and credible, the analytical methods used must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Ensuring these parameters are met is critical for the reliable application of methods like HPLC or LC-MS/MS in quantitative studies involving 1-(5-nitro-1H-indol-3-yl)propan-1-one, guaranteeing that the data generated is both accurate and reproducible.

Conclusion and Future Research Trajectories for 1 5 Nitro 1h Indol 3 Yl Propan 1 One

Synthesis of Key Research Findings and Mechanistic Insights

While direct research on 1-(5-nitro-1H-indol-3-yl)propan-1-one is limited, findings from related 5-nitroindole (B16589) derivatives provide valuable mechanistic insights. Substituted 5-nitroindoles have demonstrated significant anticancer activities. nih.govnih.gov A key mechanism of action for some 5-nitroindole compounds is the binding to and stabilization of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc. nih.gov This interaction can downregulate the expression of the oncogene, leading to cell cycle arrest and inhibition of cancer cell proliferation. nih.govnih.gov

Furthermore, the 5-nitro group itself is a critical pharmacophore. It can be bioreduced in hypoxic cancer cells to generate reactive oxygen species (ROS). nih.govmdpi.com This increase in intracellular ROS induces oxidative stress, which can trigger apoptosis (programmed cell death) in cancer cells. nih.gov Studies on other nitro-containing heterocyclic compounds confirm that the nitro group is often central to their biological activity, where its reduction leads to cytotoxic intermediates. mdpi.com

The 3-acyl group, in this case, propan-1-one, is also a common feature in bioactive indoles. 3-Acylindoles are known to be versatile intermediates in the synthesis of more complex indole (B1671886) derivatives and can themselves possess biological activity. mdpi.comnih.gov

A plausible synthetic route for 1-(5-nitro-1H-indol-3-yl)propan-1-one can be extrapolated from established methods. A common approach would involve the Friedel-Crafts acylation of a suitably protected 5-nitroindole at the C3 position. Alternatively, one could start with indole, perform the C3 acylation first, followed by nitration at the C5 position. researchgate.net The regioselectivity of the nitration can be influenced by the reaction conditions and the directing effects of the existing acyl group. researchgate.net

Identification of Critical Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the lack of specific biological data for 1-(5-nitro-1H-indol-3-yl)propan-1-one. While the activities of related compounds provide a strong rationale for its investigation, its specific targets, potency, and spectrum of activity remain unknown.

Key unexplored research avenues include:

Comprehensive Biological Screening: The compound has not been systematically evaluated against a broad panel of cancer cell lines or other disease models. Its potential as an antimicrobial, antiviral, or anti-inflammatory agent is completely unexplored.

Target Identification and Validation: The specific molecular targets of 1-(5-nitro-1H-indol-3-yl)propan-1-one have not been identified. It is unknown if it primarily acts via G-quadruplex stabilization, ROS generation, or other mechanisms such as kinase inhibition, which is common for indole derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: There is no available data on how modifications to the propan-1-one chain or the indole scaffold would affect its biological activity.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are unknown, which are crucial for its development as a potential drug.

Proposed Future Directions for Deeper Mechanistic Elucidation and Target Validation

To address the existing knowledge gaps, a focused research plan is necessary.

In-depth Biological Evaluation: The compound should be tested against a diverse range of cancer cell lines, including those with known genetic markers (e.g., high c-Myc expression). Cellular assays should be employed to determine its effects on cell viability, proliferation, apoptosis, and cell cycle progression.

Biophysical and Biochemical Assays: To validate its potential mechanism of action, biophysical techniques such as circular dichroism and fluorescence resonance energy transfer (FRET) melting assays can be used to study its interaction with various G-quadruplex DNA and RNA structures. nih.gov Enzymatic assays for nitroreductases can confirm the bioreductive activation of the nitro group.

Target Deconvolution: Modern chemical biology approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), can be employed to identify the direct protein targets of the compound within the cell.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with potential targets like G-quadruplexes or specific enzyme active sites, helping to rationalize experimental findings and guide further optimization.

Strategic Opportunities for Scaffold Optimization and Medicinal Chemistry Applications

The 1-(5-nitro-1H-indol-3-yl)propan-1-one scaffold is ripe for medicinal chemistry optimization.

Modification of the 3-Acyl Chain: The length, branching, and incorporation of cyclic structures into the propan-1-one chain can be systematically explored to improve potency and selectivity. For example, introducing functionalities that can form additional interactions with the target could enhance binding affinity.

Substitution on the Indole Ring: While the 5-nitro group appears important, exploring other electron-withdrawing groups or moving the nitro group to other positions (e.g., C4, C6, C7) could modulate the electronic properties and biological activity. Additionally, substitution at other positions of the indole core could improve pharmacokinetic properties.

Scaffold Hopping: A more radical approach involves replacing the indole core with other heterocyclic systems while retaining the key pharmacophoric features (the nitroaromatic system and the acyl group). nih.gov This strategy, known as scaffold hopping, can lead to the discovery of novel chemotypes with improved properties, such as better solubility or a more favorable intellectual property position. dundee.ac.ukplos.org

Optimization Strategy Rationale Example Modification
Acyl Chain Modification Enhance target binding and modulate physicochemical properties.Introduction of aromatic rings, heteroatoms, or chiral centers.
Indole Ring Substitution Fine-tune electronic properties and explore new interactions.Varying the position and nature of the nitro group; adding substituents at C2, C4, C6, C7.
Scaffold Hopping Discover novel chemotypes with improved drug-like properties.Replacing the indole with an indazole, benzimidazole, or other bioisosteric core.

Integration of Emerging Technologies in Future Research Endeavors Related to the Compound

Future research on 1-(5-nitro-1H-indol-3-yl)propan-1-one and its derivatives would benefit significantly from the integration of cutting-edge technologies.

High-Throughput Synthesis and Screening: Automated synthesis platforms can rapidly generate libraries of analogues for SAR studies. nih.gov High-content screening (HCS) can then be used to assess the effects of these compounds on multiple cellular parameters simultaneously, providing a more comprehensive understanding of their biological effects.

Artificial Intelligence and Machine Learning: AI algorithms can be trained on existing data for indole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of novel, virtual compounds. acs.org This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

Advanced Catalytic Methods: Recent breakthroughs in C-H functionalization, such as copper-catalyzed reactions for modifying the C5 position of indoles, offer more efficient and environmentally friendly ways to synthesize novel derivatives. bioengineer.orgsciencedaily.com

Cryo-Electron Microscopy (Cryo-EM): If the compound is found to bind to a large protein or protein-nucleic acid complex, cryo-EM could be used to determine the high-resolution structure of the complex, providing precise details of the binding interaction and guiding rational drug design.

By systematically addressing the current knowledge gaps and leveraging these emerging technologies, the full therapeutic potential of the 1-(5-nitro-1H-indol-3-yl)propan-1-one scaffold can be explored and potentially translated into novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-nitro-1H-indol-3-yl)propan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 5-nitroindole with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Optimization strategies include:

  • Temperature Control : Reactions performed at 0–5°C to minimize side reactions (e.g., over-acylation) .
  • Solvent Selection : Use of anhydrous dichloromethane or THF to enhance electrophilic reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from nitro-group reduction byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-(5-nitro-1H-indol-3-yl)propan-1-one, and what key spectral markers should be observed?

  • Methodological Answer :

  • ¹H NMR : Look for the indole C3-proton (δ ~8.2 ppm, singlet) and the propanone methylene protons (δ ~2.8–3.2 ppm, quartet) .
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 232.0725 (C₁₁H₁₀N₂O₃⁺) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 1-(5-nitro-1H-indol-3-yl)propan-1-one, particularly regarding nitro group orientation?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for the nitro group.
  • Refinement with SHELXL : Apply anisotropic displacement parameters for nitro oxygen atoms and validate using the CHECKCIF tool to flag unusual torsion angles .
  • Hydrogen Bonding Analysis : Assess nitro-group orientation via intermolecular interactions (e.g., C–H···O contacts) to confirm steric or electronic stabilization .

Q. What strategies can address discrepancies between experimental spectral data and computational predictions for nitro-substituted indole derivatives?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-predicted values. Discrepancies >0.5 ppm may indicate crystal-packing effects or solvent interactions .
  • Dynamic Effects : Use molecular dynamics simulations to model nitro-group rotation and assess its impact on spectral averaging .
  • Validation : Cross-reference IR frequencies with scaled quantum mechanical vibrational spectra to identify misassignments .

Q. How can regioselective functionalization of the indole ring be achieved in 1-(5-nitro-1H-indol-3-yl)propan-1-one for derivatization studies?

  • Methodological Answer :

  • Electrophilic Substitution : Nitro groups deactivate the indole ring, directing electrophiles (e.g., bromine) to the less hindered C4 or C6 positions. Use NBS (N-bromosuccinimide) in DMF at 60°C for controlled bromination .
  • Protection/Deprotection : Temporarily protect the ketone as a ketal to avoid side reactions during further functionalization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data, such as unusual displacement parameters or bond-length outliers, in nitro-indole derivatives?

  • Methodological Answer :

  • Rigorous Validation : Use the PLATON toolkit to detect outliers in bond distances (e.g., C–NO₂ bonds >1.48 Å may suggest disorder) .
  • Twinned Data Analysis : For crystals with pseudo-symmetry, employ the TWINLAW algorithm in SHELXL to refine twin domains .
  • Thermal Motion Assessment : High displacement parameters (Ueq > 0.1 Ų) for nitro groups may indicate dynamic disorder, requiring multi-conformer modeling .

Experimental Design Considerations

Q. What precautions are critical when handling 1-(5-nitro-1H-indol-3-yl)propan-1-one in photochemical or catalytic studies?

  • Methodological Answer :

  • Light Sensitivity : Store samples in amber vials under inert gas to prevent nitro-group photoreduction .
  • Catalyst Compatibility : Avoid Pd-based catalysts in hydrogenation reactions (risk of nitro-group reduction to amine); opt for Ru or Rh catalysts for selective transformations .

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